Fimasartan potassium anhydrous

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fimasartan potassium anhydrous is a non-peptide angiotensin II receptor antagonist (ARB) used primarily for the treatment of hypertension and heart failure. It works by blocking the angiotensin II receptor type 1 (AT1), thereby reducing vasoconstriction and promoting vasodilation. This compound is marketed under the brand name Kanarb and was first approved for use in South Korea in 2010 .

准备方法

合成路线和反应条件

菲马沙坦钾无水物的合成涉及几个关键步骤:

起始原料: 合成始于2-(2-丁基-4-羟基-6-甲基嘧啶-5-基)-N,N-二甲基乙酰胺和N-(三苯甲基)-5-(4’-溴甲基-联苯-2-基)四唑。

反应条件: 这些起始原料在乙酸乙酯和DMF的混合溶剂中,在碱金属氢化物的存在下反应生成中间体化合物。

水解: 中间体化合物在酸性条件下进行水解以除去保护基团。

硫代酰胺化: 所得化合物用Lawesson试剂进行硫代酰胺化反应。

工业生产方法

菲马沙坦钾无水物的工业生产通常采用直接压片技术,以避免结晶水的损失并保持药物的稳定性。这种方法确保了药物的晶型保持不变 .

化学反应分析

菲马沙坦钾无水物会发生几种类型的化学反应:

还原: 还原反应也是可能的,但关于这些反应的详细信息有限。

取代: 菲马沙坦钾无水物可以参与取代反应,特别是涉及其官能团的反应。

这些反应中常用的试剂包括甲醇、乙腈和磷酸二氢钾缓冲液 。从这些反应中形成的主要产物取决于所用条件和试剂。

科学研究应用

菲马沙坦钾无水物具有广泛的科学研究应用:

化学: 它被用于开发新的降压药以及与血管紧张素II受体拮抗剂相关的研究。

生物学: 研究集中在其对细胞途径的影响及其对各种心血管疾病的潜在保护作用。

工业: 菲马沙坦钾无水物被用于制药行业生产降压药.

作用机制

菲马沙坦钾无水物通过选择性阻断血管紧张素II受体1型(AT1)发挥作用。血管紧张素II激活AT1,导致血管收缩和去甲肾上腺素释放增加,通过作用于α1-肾上腺素受体进一步增加血管收缩。通过拮抗AT1,菲马沙坦钾无水物阻止血管收缩并减少醛固酮分泌,导致利钠作用增加和血容量减少。这些作用共同产生了降压作用 .

相似化合物的比较

菲马沙坦钾无水物与其他血管紧张素II受体拮抗剂(如氯沙坦、坎地沙坦、缬沙坦、替米沙坦、奥美沙坦和厄贝沙坦)进行比较。菲马沙坦与氯沙坦相比,其独特之处在于其更高的效力和更长的作用时间。它对AT1受体的亲和力也更高,并且在动物模型中对血管紧张素II受体没有表现出部分激动作用 .

类似化合物

- 氯沙坦

- 坎地沙坦

- 缬沙坦

- 替米沙坦

- 奥美沙坦

- 厄贝沙坦

生物活性

Fimasartan potassium anhydrous is a synthetic angiotensin II receptor antagonist (ARB) primarily used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Fimasartan selectively blocks the angiotensin II receptor type 1 (AT1), which is responsible for mediating the effects of angiotensin II, a potent vasoconstrictor. By antagonizing this receptor, Fimasartan induces vasodilation, reduces blood pressure, and promotes natriuresis (the excretion of sodium through urine). The inhibition of AT1 receptors leads to decreased secretion of aldosterone, which further contributes to its antihypertensive effects by reducing fluid retention in the kidneys .

Pharmacokinetics

The pharmacokinetic profile of Fimasartan is characterized by rapid absorption and distribution. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Tmax | 0.5 - 1.3 hours |

| Half-life | 7 - 10 hours |

| Route of Elimination | Primarily through bile |

| Protein Binding | High (exact percentage not available) |

Fimasartan is primarily eliminated unchanged in bile, with less than 3% excreted in urine, indicating minimal renal involvement in its clearance .

Clinical Efficacy

A large-scale observational study assessed the safety and efficacy of Fimasartan in patients with arterial hypertension. The study involved 14,151 patients treated with either 60 mg or 120 mg doses over two months. Key findings include:

-

Reduction in Blood Pressure :

- Systolic Blood Pressure (SBP): Decreased from 145.4±18.1 mmHg to 126.8±12.6 mmHg (p < 0.001).

- Diastolic Blood Pressure (DBP): Decreased from 88.7±11.8 mmHg to 79.0±8.7 mmHg (p < 0.001).

- Adverse Events :

-

Compliance Rates :

- Global drug compliance was rated as excellent or very good in approximately 95% of patients.

Comparative Efficacy

Fimasartan has been compared to other ARBs such as losartan and olmesartan in terms of antihypertensive efficacy:

| Drug | Reduction in SBP (mmHg) | Reduction in DBP (mmHg) | Notable Side Effects |

|---|---|---|---|

| Fimasartan | 18.6 | 9.7 | Dizziness, headache |

| Losartan | 15.2 | 8.5 | Dizziness |

| Olmesartan | 17.5 | 9.0 | Dizziness |

Fimasartan demonstrated superior efficacy in reducing both systolic and diastolic blood pressure compared to losartan and olmesartan, particularly noted for its rapid onset of action .

Case Studies

Several case studies have highlighted the effectiveness of Fimasartan in specific populations:

- Elderly Patients : A study focusing on elderly hypertensive patients showed that Fimasartan effectively reduced blood pressure without significant adverse effects, suggesting its suitability for this demographic.

- Patients with Comorbidities : In patients with diabetes or chronic kidney disease, Fimasartan maintained its antihypertensive efficacy while showing a favorable safety profile, indicating its potential as a first-line treatment option .

属性

CAS 编号 |

1402813-38-0 |

|---|---|

分子式 |

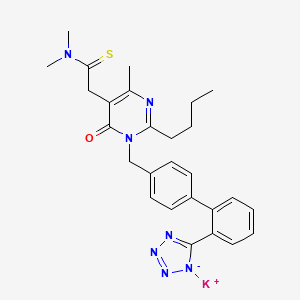

C27H30KN7OS |

分子量 |

539.7 g/mol |

IUPAC 名称 |

potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |

InChI |

InChI=1S/C27H30N7OS.K/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;/q-1;+1 |

InChI 键 |

OCKQGXSJNJCCDO-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.[K+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。